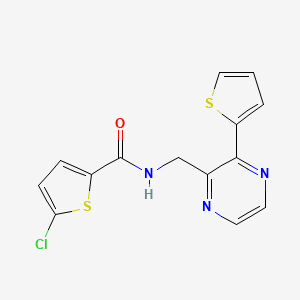
5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound ‘5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide’ is a versatile material used in scientific research. Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives like ‘5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide’ often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Chemical Reactions Analysis
The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiophene derivatives have been recognized for their antimicrobial properties. Specifically, compounds like 5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide have shown inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . These findings suggest potential use in developing new antimicrobial agents that could be effective against a range of pathogenic bacteria.
Anti-inflammatory and Analgesic Properties
Thiophene compounds have been reported to exhibit significant anti-inflammatory and analgesic activities. While specific data on 5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is not available, its structural similarity to other thiophene derivatives suggests potential therapeutic applications in treating inflammation and pain .
Cancer Research
Thiophene derivatives are also explored for their anti-cancer properties. The presence of a thiophene nucleus is common in several chemotherapeutic agents. The pharmacological activity of thiophene compounds, including kinase inhibition and anti-mitotic effects, indicates that our compound of interest could be a candidate for anti-cancer drug development .
Material Science Applications
In material science, thiophene derivatives are utilized for their electronic properties. They play a crucial role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The electronic and nonlinear optical properties of 5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide could be harnessed for advanced material applications.
Corrosion Inhibition
Thiophene compounds have been used as corrosion inhibitors, particularly in industrial applications. Their ability to form protective layers on metals can be leveraged to prevent corrosion, which is essential for extending the life of metal structures and components .
Drug Design and Discovery
The structural versatility of thiophene derivatives makes them valuable scaffolds in drug design. They are used to create combinatorial libraries for the discovery of lead molecules with potential pharmacological activities. The compound could serve as a key intermediate in synthesizing novel drugs with a wide range of therapeutic activities .
Wirkmechanismus
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives, like this compound, can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the wide range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that the compound could potentially have a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
Zukünftige Richtungen
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that ‘5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide’ and similar compounds could have potential future applications in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
5-chloro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c15-12-4-3-11(21-12)14(19)18-8-9-13(17-6-5-16-9)10-2-1-7-20-10/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUVFMQRUXTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

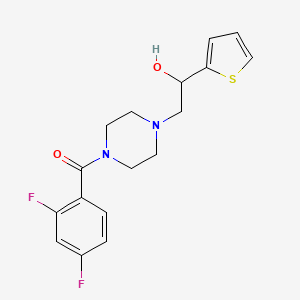
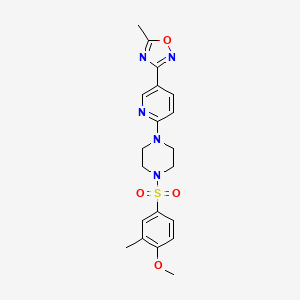

![2-Amino-4-[(Boc-amino)methyl]pyrimidine](/img/structure/B2952855.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2952856.png)
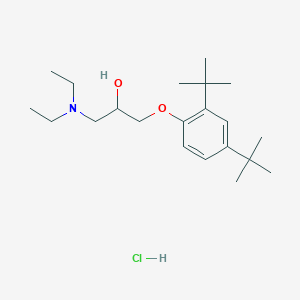
![3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2952861.png)

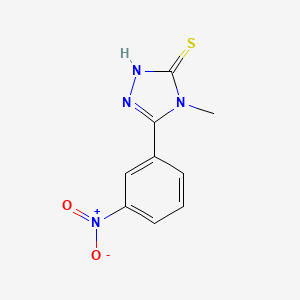
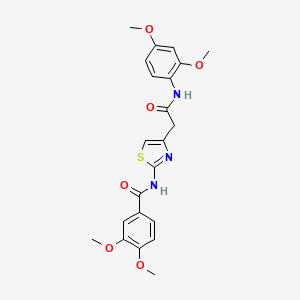
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952865.png)
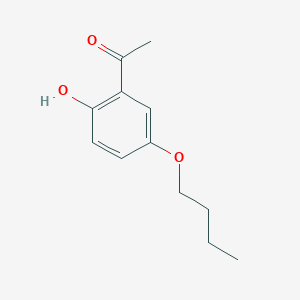
![2-Chloro-N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide](/img/structure/B2952867.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B2952868.png)